molecular formula C9H13BrO B6215868 3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one CAS No. 2751620-39-8

3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one

Cat. No.: B6215868
CAS No.: 2751620-39-8
M. Wt: 217.1
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Description

3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one is an organic compound with a unique spirocyclic structure. This compound is characterized by a bromomethyl group attached to a spiro[3.3]heptan-1-one core, which includes a seven-membered ring fused to a three-membered ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methylspiro[3.3]heptan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The carbonyl group in the spiro[3.3]heptan-1-one core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids and ketones.

Scientific Research Applications

3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for medicinally relevant molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-3-methylspiro[3.3]heptan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(iodomethyl)-3-methylspiro[3.3]heptan-1-one: Similar structure but with an iodomethyl group instead of a bromomethyl group.

    3-(hydroxymethyl)-3-methylspiro[3.3]heptan-1-one: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

3-(bromomethyl)-3-methylspiro[33]heptan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations

Properties

CAS No.

2751620-39-8

Molecular Formula

C9H13BrO

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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